molecular formula C27H26NNaO5 B8143703 Posenacaftor sodium CAS No. 2095064-06-3

Posenacaftor sodium

Cat. No.: B8143703
CAS No.: 2095064-06-3
M. Wt: 467.5 g/mol
InChI Key: FIMNRWQYZVDFTK-UNTBIKODSA-M
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Description

Posenacaftor sodium is a compound known for its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It is primarily used in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. This compound helps correct the folding and trafficking of the CFTR protein, thereby improving its function and alleviating symptoms associated with cystic fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of posenacaftor sodium involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures. The final product is purified through crystallization or chromatography to achieve the required purity levels for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Posenacaftor sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Posenacaftor sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying CFTR modulators and their interactions with other molecules.

    Biology: Investigated for its effects on cellular processes and protein folding mechanisms.

    Medicine: Primarily used in the treatment of cystic fibrosis, with ongoing research into its potential for treating other genetic disorders.

    Industry: Employed in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Posenacaftor sodium exerts its effects by correcting the folding and trafficking of the CFTR protein. It binds to specific sites on the CFTR protein, stabilizing its structure and promoting proper folding. This allows the protein to reach the cell surface, where it functions as a chloride channel, regulating ion flow and fluid balance in the airways .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to correct the folding and trafficking of the CFTR protein, making it a valuable addition to the arsenal of CFTR modulators. Its specific binding sites and molecular structure differentiate it from other similar compounds, providing distinct therapeutic benefits .

Properties

IUPAC Name

sodium;8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5.Na/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26;/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30);/q;+1/p-1/t17-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMNRWQYZVDFTK-UNTBIKODSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095064-06-3
Record name Posenacaftor sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095064063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POSENACAFTOR SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJC89RV1GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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